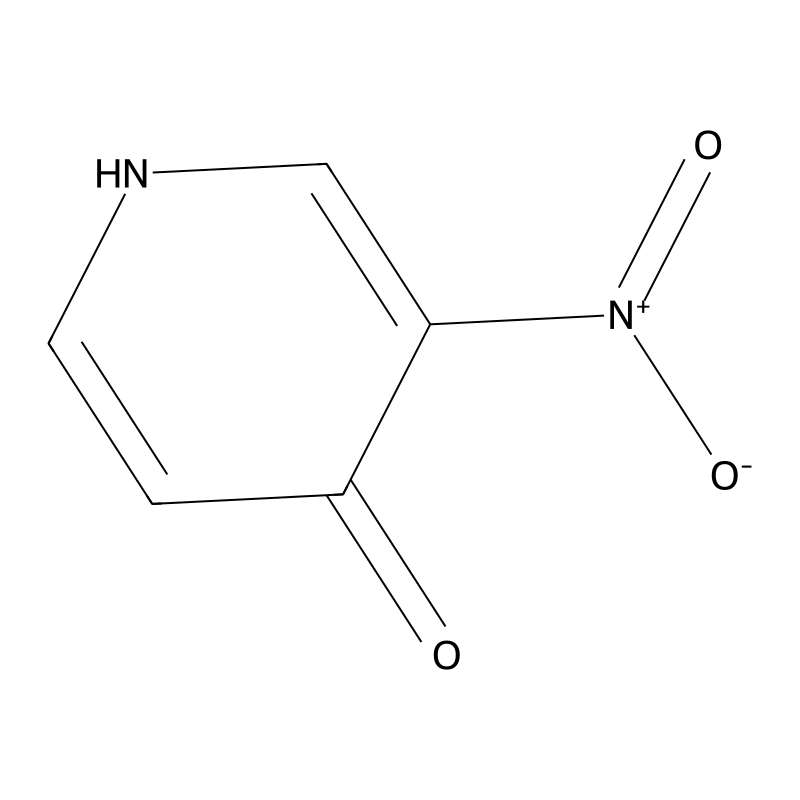4-Hydroxy-3-nitropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Pyridine Derivatives
Field: Organic Chemistry
Application: 4-Hydroxy-3-nitropyridine can be an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines .
Method of Application: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps . These include a nitration step and a reduction step .
Results: The synthesis of pyridine derivatives from 4-Hydroxy-3-nitropyridine can lead to the development of new pesticides and medicines .
Synthesis of 4-Ethoxy-3-nitropyridine and 4-Chloro-3-nitropyridine
Application: 4-Hydroxy-3-nitropyridine may be used in the synthesis of 4-ethoxy-3-nitropyridine and 4-chloro-3-nitropyridine .
Method of Application: 4-Hydroxy-3-nitropyridine is treated with phosphorus pentachloride (PCl5) followed by ethanol to synthesize 4-ethoxy-3-nitropyridine . It may also be used to prepare 4-chloro-3-nitropyridine by treating with PCl5 - POCl3 (phosphorus oxychloride) .
Results: The result of this process is the successful synthesis of 4-ethoxy-3-nitropyridine and 4-chloro-3-nitropyridine .
Raw Material for Other Chemicals
Field: Industrial Chemistry
Application: 4-Hydroxy-3-nitropyridine is used as a raw material for the production of other chemicals .
Method of Application: The specific method of application would depend on the chemical being produced. It typically involves chemical reactions under controlled conditions .
Results: The result is the production of various chemicals that have their own unique applications .
Wastewater Treatment
Field: Environmental Science
Application: 4-Hydroxy-3-nitropyridine is used as a cleaning agent in wastewater treatment plants .
Method of Application: In wastewater treatment, it’s likely used in a chemical process to help remove contaminants .
Results: The result is cleaner wastewater that can be safely discharged or reused .
Synthesis of Imidazo[4,5-c]pyridines
Application: 4-Hydroxy-3-nitropyridine can be used in the synthesis of imidazo[4,5-c]pyridines .
Method of Application: The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Results: From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
Synthesis of 2-Substituted-5-Nitro-Pyridines
Application: 4-Hydroxy-3-nitropyridine can be used in the synthesis of 2-substituted-5-nitro-pyridines .
Method of Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Results: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
4-Hydroxy-3-nitropyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring containing one nitrogen atom. It features a hydroxyl group (-OH) at the 4th position and a nitro group (-NO2) at the 3rd position of the pyridine ring. This compound is notable for its planar structure, which affects its reactivity due to the electron-withdrawing nature of the nitro group, leading to potential applications in various chemical syntheses and biological studies .
- Nitration: The compound can undergo nitration to yield various nitro derivatives.
- Reduction: It can be reduced to aminopyridine using reducing agents such as sodium nitrite .
- Substitution Reactions: The presence of the hydroxyl and nitro groups allows for electrophilic aromatic substitution, facilitating the synthesis of other pyridine derivatives .
Several methods exist for synthesizing 4-Hydroxy-3-nitropyridine, including:
- Nitration of Pyridine Derivatives: Starting from pyridine or substituted pyridines, nitration can be performed using nitric acid under controlled conditions.
- Hydroxylation: The introduction of the hydroxyl group can be achieved through hydroxylation reactions involving suitable reagents .
- Multi-step Synthesis: This includes more complex pathways involving intermediate compounds that lead to the final product through sequential reactions.
4-Hydroxy-3-nitropyridine has diverse applications across various fields:
- Organic Synthesis: It serves as a precursor for synthesizing other pyridine derivatives, which are valuable in pharmaceuticals and agrochemicals .
- Environmental Science: The compound is utilized as a cleaning agent in wastewater treatment processes, aiding in contaminant removal.
- Research and Development: It acts as a reagent in organic synthesis, contributing to the development of new chemical entities with potential therapeutic applications .
Interaction studies involving 4-Hydroxy-3-nitropyridine focus on its reactivity with other chemical species. These studies often examine:
- Reactivity with Amines: The compound can interact with primary and secondary amines to form various nitro compounds.
- Tautomeric Behavior: Its tautomeric forms can influence its reactivity and biological properties, warranting further investigation into these dynamics .
Several compounds share structural similarities with 4-Hydroxy-3-nitropyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Nitropyridine | Nitro group at position 3 | Used extensively in agrochemical synthesis |
| 4-Aminopyridine | Amino group at position 4 | Exhibits strong antimicrobial properties |
| 2-Hydroxy-5-nitropyridine | Hydroxyl group at position 2 and nitro at position 5 | Potential use in dye manufacturing |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 on quinoline ring | Known for its anti-cancer properties |
4-Hydroxy-3-nitropyridine stands out due to its unique combination of functional groups that allow for versatile chemical transformations and potential biological activities not fully explored yet .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








